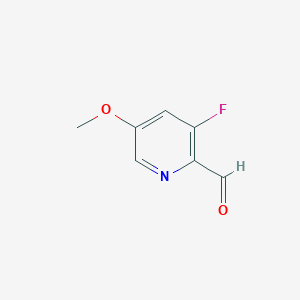
3-Fluoro-5-methoxypicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6FNO2 It is a derivative of picolinaldehyde, characterized by the presence of a fluorine atom at the third position and a methoxy group at the fifth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxypicolinaldehyde typically involves the introduction of the fluorine and methoxy groups onto the picolinaldehyde framework. One common method includes the use of fluorinated reagents and methoxylation reactions. For instance, the compound can be synthesized through a multi-step process involving the fluorination of a suitable precursor followed by methoxylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using automated reactors. The process generally requires stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-5-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-Fluoro-5-methoxypicolinic acid.
Reduction: 3-Fluoro-5-methoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-methoxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-methoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom may enhance the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-5-methoxypyridine
- 3-Fluoro-5-methoxyaniline
- 3-Fluoro-5-methoxybenzaldehyde
Comparison: Compared to these similar compounds, 3-Fluoro-5-methoxypicolinaldehyde is unique due to the presence of both the fluorine and methoxy groups on the picolinaldehyde framework. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1211590-28-1 |
|---|---|
Molekularformel |
C7H6FNO2 |
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
3-fluoro-5-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 |
InChI-Schlüssel |
YVTMNPMNJVLTBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(N=C1)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


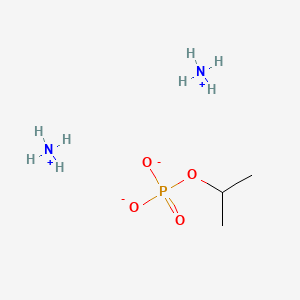
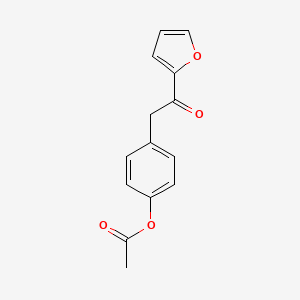
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
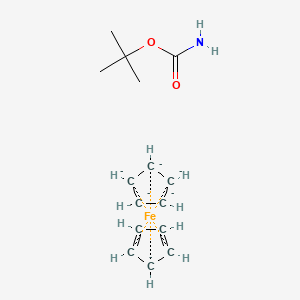
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
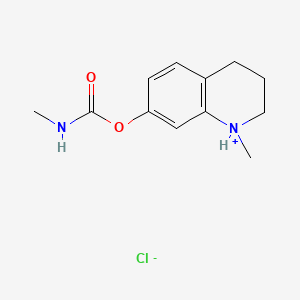
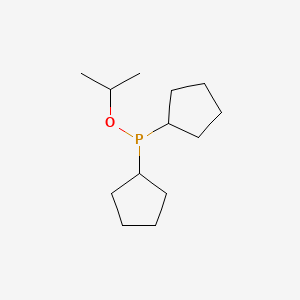
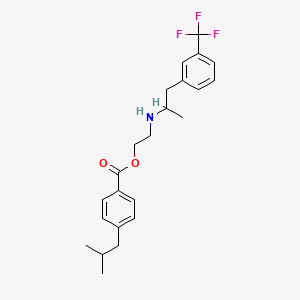
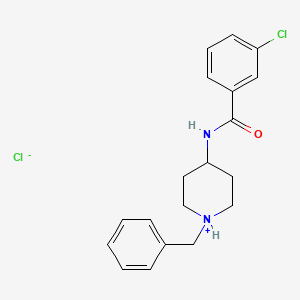
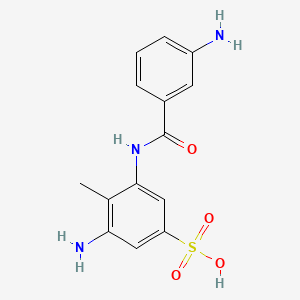

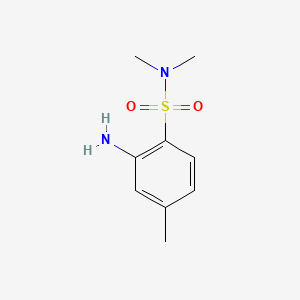
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
